molecular formula C7H4ClN5 B8512696 7-Chloro-3-diazo-5-methyl-pyrazolo[4,3-b]pyridine

7-Chloro-3-diazo-5-methyl-pyrazolo[4,3-b]pyridine

Cat. No.: B8512696
M. Wt: 193.59 g/mol
InChI Key: ULWWSJJAJRSATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-diazo-5-methyl-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClN5 and its molecular weight is 193.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4ClN5

Molecular Weight

193.59 g/mol

IUPAC Name

7-chloro-3-diazo-5-methylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H4ClN5/c1-3-2-4(8)5-6(10-3)7(11-9)13-12-5/h2H,1H3

InChI Key

ULWWSJJAJRSATD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)C(=[N+]=[N-])N=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-amino-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (D7) (0.5 g) in water (13.5 ml) and concentrated sulphuric acid (2 ml) was treated at 0° with a solution of sodium nitrite (0.406 g) in water (2 ml) added dropwise with stirring. On completion of the addition the mixture was stirred at 0° for 20 min before bringing to pH 8 with saturated sodium carbonate. The resulting solid was collected and dried (0.18 g). The filtrate was extracted with chloroform (3×50 ml), the combined extracts dried with magnesium sulphate, filtered and evaporated to dryness to give a yellow solid which was combined with the solid originally collected, m.p. 119°-124° (combined yield 0.5 g). This crude material was recrystallised from cyclohexane to give the title compound as yellow needles (0.358 g, 68%), m.p. 123.5°-125° (decomposition). (Found: C, 43.51; H, 1.88; N, 35.79; Cl, 18.68. C7H4ClN5 requires C, 43.43; H, 2.08; N, 36.17; Cl, 18.31%). Found M+ 193.0154, C7H4ClN5 requires 193.0155.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.406 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

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